Cas no 14143-26-1 (4-Hydroxy-2-methylbenzonitrile)

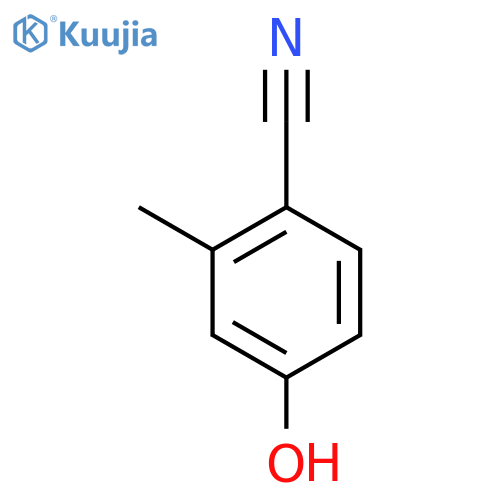

14143-26-1 structure

商品名:4-Hydroxy-2-methylbenzonitrile

4-Hydroxy-2-methylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxy-2-methylbenzonitrile

- Benzonitrile,4-hydroxy-2-methyl-

- 2-CYANO-5-HYDROXYTOLUENE

- 3-methyl-4-cyanophenol

- 4-CYANO-3-METHYLPHENOL

- 4-Hydroxy-2-methyl-benzoesaeure-nitril

- 4-Hydroxy-2-methyl-benzonitril

- NSC 210797

- BENZONITRILE, 4-HYDROXY-2-METHYL-

- NSC210797

- 4-hydroxy-2-methylbenzo nitrile

- 4-Hydroxy-2-methyl benzonitrile

- 4-Hydroxy-2-methyl-benzonitrile

- PNQUZYVEQUGPPO-UHFFFAOYSA-N

- MB23389

- NE19261

- CM10086

- AS06275

- AK136307

- ST24043778

- Z1869802544

- 14143-26-1

- EN300-181701

- SCHEMBL718880

- DS-5374

- Z1255452759

- DTXSID30309018

- A885678

- NSC-210797

- AKOS017514885

- MFCD16997502

- CS-W022191

- CL9488

- DB-332317

- DTXCID20260144

-

- MDL: MFCD16997502

- インチ: 1S/C8H7NO/c1-6-4-8(10)3-2-7(6)5-9/h2-4,10H,1H3

- InChIKey: PNQUZYVEQUGPPO-UHFFFAOYSA-N

- ほほえんだ: O([H])C1C([H])=C([H])C(C#N)=C(C([H])([H])[H])C=1[H]

計算された属性

- せいみつぶんしりょう: 133.05300

- どういたいしつりょう: 133.053

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 44

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.17±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: No data available

- ふってん: 297.4°Cat760mmHg

- フラッシュポイント: 133.7°C

- 屈折率: 1.575

- ようかいど: 微溶性(1.1 g/l)(25ºC)、

- PSA: 44.02000

- LogP: 1.57228

- じょうきあつ: No data available

4-Hydroxy-2-methylbenzonitrile セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

4-Hydroxy-2-methylbenzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-Hydroxy-2-methylbenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-181701-0.25g |

4-hydroxy-2-methylbenzonitrile |

14143-26-1 | 95% | 0.25g |

$57.0 | 2023-09-19 | |

| eNovation Chemicals LLC | D745907-10g |

Benzonitrile, 4-hydroxy-2-methyl- |

14143-26-1 | 97% | 10g |

$345 | 2023-09-04 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H190857-5g |

4-Hydroxy-2-methylbenzonitrile |

14143-26-1 | 98% | 5g |

¥1988.90 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NT948-200mg |

4-Hydroxy-2-methylbenzonitrile |

14143-26-1 | 98% | 200mg |

190.0CNY | 2021-07-13 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H190857-25g |

4-Hydroxy-2-methylbenzonitrile |

14143-26-1 | 98% | 25g |

¥6360.90 | 2023-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H99350-250mg |

4-Hydroxy-2-methylbenzonitrile |

14143-26-1 | 98% | 250mg |

¥102.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H99350-1g |

4-Hydroxy-2-methylbenzonitrile |

14143-26-1 | 98% | 1g |

¥301.0 | 2023-09-07 | |

| Enamine | EN300-181701-0.5g |

4-hydroxy-2-methylbenzonitrile |

14143-26-1 | 95% | 0.5g |

$89.0 | 2023-09-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0172-1G |

4-hydroxy-2-methylbenzonitrile |

14143-26-1 | 95% | 1g |

¥ 1,174.00 | 2023-03-30 | |

| Ambeed | A130509-250mg |

4-Hydroxy-2-methylbenzonitrile |

14143-26-1 | 98% | 250mg |

$28.0 | 2025-02-25 |

4-Hydroxy-2-methylbenzonitrile 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

14143-26-1 (4-Hydroxy-2-methylbenzonitrile) 関連製品

- 300853-66-1(4,5-Dihydroxyphthalonitrile)

- 58537-99-8(4-Hydroxy-2,6-dimethylbenzonitrile)

- 30757-50-7(4-Hydroxyphthalonitrile)

- 55289-04-8(3-Hydroxy-2-methylbenzonitrile)

- 85223-94-5(4-Hydroxy-2,5-dimethylbenzonitrile)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:14143-26-1)4-Hydroxy-2-methylbenzonitrile

清らかである:99%

はかる:25g

価格 ($):517.0